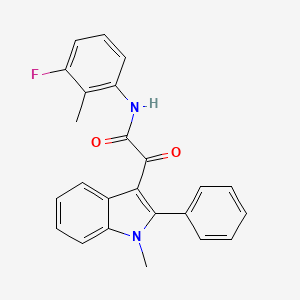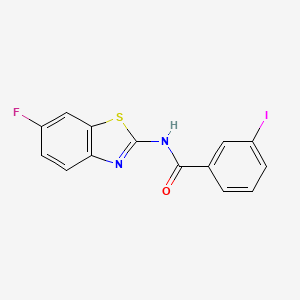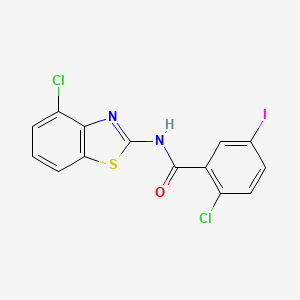
(2Z)-2-(1H-benzimidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole ring, a chlorinated naphthalene moiety, and a cyanide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)-1-ETHENYL CYANIDE likely involves multiple steps, including the formation of the benzimidazole ring, chlorination of the naphthalene, and the introduction of the cyanide group. Typical reaction conditions might include:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Chlorination of Naphthalene: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of Cyanide Group: This step might involve nucleophilic substitution reactions using cyanide salts like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to ensure high yield and purity. Safety measures are crucial due to the toxicity of cyanide compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the naphthalene moiety.
Reduction: Reduction reactions could target the cyanide group, potentially converting it to an amine.
Substitution: The chlorine atom in the naphthalene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole rings are often explored for their potential as antimicrobial, antiviral, or anticancer agents.
Medicine
In medicine, derivatives of benzimidazole are known for their use in drugs like proton pump inhibitors and anthelmintics.
Industry
Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include proteins involved in cell division or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole.
Chlorinated Naphthalenes: Compounds used in industrial applications for their stability and chemical resistance.
Cyanide-Containing Compounds: Organic nitriles used in various chemical syntheses.
Uniqueness
The uniqueness of (Z)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity not seen in simpler compounds.
Properties
Molecular Formula |
C20H14ClN3 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C20H14ClN3/c21-19-14(10-9-13-5-1-2-6-16(13)19)11-15(12-22)20-23-17-7-3-4-8-18(17)24-20/h1-8,11H,9-10H2,(H,23,24)/b15-11- |
InChI Key |
BTMBASMHEJAQSQ-PTNGSMBKSA-N |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid](/img/structure/B11067699.png)
![4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide](/img/structure/B11067700.png)

![{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid](/img/structure/B11067718.png)
![3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067722.png)
![Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester](/img/structure/B11067725.png)

![8-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11067745.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11067752.png)
![N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11067754.png)
![Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate](/img/structure/B11067757.png)

![methyl 4-[3-(4-fluorophenyl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11067759.png)
![2-Methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid](/img/structure/B11067763.png)
